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Compound of Interest

Compound Name: Iodoacetonitrile

Cat. No.: B1630358 Get Quote

For Immediate Release

This technical guide provides an in-depth overview of iodoacetonitrile, a versatile reagent in

organic synthesis and a potential tool in chemical biology and drug discovery. This document is

intended for researchers, scientists, and drug development professionals, offering detailed

information on its chemical properties, synthesis, and reactivity, particularly with biological

nucleophiles.

Core Properties of Iodoacetonitrile
Iodoacetonitrile (ICH₂CN), also known as cyanoiodomethane, is a valuable building block in

organic chemistry. Its key physical and chemical properties are summarized below.
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Property Value Reference

Chemical Formula C₂H₂IN [1][2][3]

Molecular Weight 166.95 g/mol [3][4][5]

CAS Number 624-75-9 [1][4][5]

Appearance Colorless to pale yellow liquid [1]

Boiling Point 182-184 °C/720 mmHg (lit.) [5]

Density 2.307 g/mL at 25 °C (lit.) [5]

Refractive Index n20/D 1.574 (lit.) [5]

Solubility

Soluble in benzene, alcohol,

acetone, ether. Slightly soluble

in water. Insoluble in hexane.

[1]

Synthesis of Iodoacetonitrile
A common and efficient method for the synthesis of iodoacetonitrile is the Finkelstein

reaction, which involves a halogen exchange.[1][2]

Experimental Protocol: Finkelstein Reaction
Materials:

Bromoacetonitrile (BrCH₂CN)

Sodium iodide (NaI)

Acetone

Procedure:

Dissolve sodium iodide (4.71 g, 0.031 mmol) in acetone with stirring.[1][2]

Add bromoacetonitrile (3.77 g, 0.0314 mmol) dropwise to the acetone solution.[1][2]
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Observe the formation of a precipitate (sodium bromide, NaBr) within a few minutes,

indicating the progression of the halogen exchange reaction.[1][2]

After the reaction is complete, remove the sodium bromide precipitate by filtration.[1][2]

Evaporate the acetone from the filtrate under vacuum to yield the crude iodoacetonitrile
product. This reaction typically results in a high yield.[1][2]
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Finkelstein Reaction Workflow for Iodoacetonitrile Synthesis.

Reactivity with Thiols: A Gateway to Biological
Applications
Iodoacetonitrile is a potent electrophile and readily reacts with nucleophiles. Its reactivity with

thiol groups, such as those found in the amino acid cysteine, is of particular interest in the

context of chemical biology and drug development. This reactivity is analogous to that of

iodoacetamide, a well-established reagent for alkylating cysteine residues in proteins for

proteomic studies.[4][6][7]

The reaction proceeds via a nucleophilic substitution (Sɴ2) mechanism, where the thiol group

of a cysteine residue attacks the carbon atom bearing the iodine, displacing the iodide ion and

forming a stable thioether linkage.[8] This covalent modification can be used to label proteins,

inhibit enzyme activity, or probe the role of specific cysteine residues in biological processes.

Experimental Protocol: Alkylation of Protein Thiols
This protocol is adapted from standard procedures for protein alkylation using iodoacetamide

and can be applied to investigate the reactivity of iodoacetonitrile.

Materials:
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Protein sample containing cysteine residues

Tris-HCl buffer (pH 8.0)

Dithiothreitol (DTT) for reduction of disulfide bonds

Iodoacetonitrile

Quenching reagent (e.g., excess DTT or β-mercaptoethanol)

Procedure:

Dissolve the protein sample in Tris-HCl buffer.

To reduce disulfide bonds, add DTT to a final concentration of 10 mM and incubate for 1 hour

at 37°C.

Add iodoacetonitrile to a final concentration of 50 mM. The reaction should be performed in

the dark to minimize the formation of iodine.

Incubate for 1 hour at room temperature.

Quench the reaction by adding a quenching reagent to consume any unreacted

iodoacetonitrile.

The alkylated protein sample can then be analyzed by techniques such as mass

spectrometry to identify the modified cysteine residues.
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Sɴ2 Reaction of Iodoacetonitrile with a Protein Thiol Group.

Applications in Drug Development and Research
The ability of iodoacetonitrile to selectively modify cysteine residues makes it a valuable tool

for:

Target Identification and Validation: Identifying cysteine-containing proteins that are crucial

for disease pathways.

Covalent Inhibitor Design: Developing drugs that form a permanent covalent bond with their

target protein, potentially leading to increased potency and duration of action.

Proteomics: Labeling and identifying proteins in complex biological samples.

Recent studies on haloacetonitriles have highlighted that their toxicity is linked to their reactivity

with protein thiols.[8] Understanding the specific reaction mechanisms between

iodoacetonitrile and biologically relevant thiols, such as glutathione, is crucial for elucidating

its potential toxicological profile and for designing safer, more effective therapeutic agents.[8]

This technical guide provides a foundational understanding of iodoacetonitrile for researchers.

Further investigation into its biological activities and applications is warranted and holds

promise for advancing chemical biology and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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